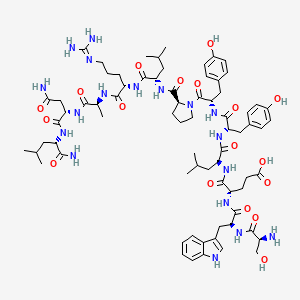

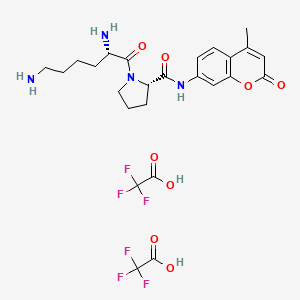

![molecular formula C26H28Cl2N4O2 B10861829 9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)

9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HTH-01-091 est un inhibiteur puissant et sélectif de la kinase à fermeture éclair de leucine embryonnaire maternelle (MELK). Il a une concentration inhibitrice (IC50) de 10,5 nanomolaires. Ce composé inhibe également d'autres kinases telles que PIM1, PIM2, PIM3, la kinase sérine/thréonine protéine 2 interagissant avec le récepteur (RIPK2), la kinase 3 régulée par la tyrosine phosphorylation à double spécificité (DYRK3), la kinase de la chaîne légère de la myosine du muscle lisse (smMLCK) et la kinase 2 de type CDC (CLK2). HTH-01-091 est principalement utilisé dans la recherche sur le cancer du sein .

Méthodes De Préparation

La synthèse de HTH-01-091 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant des étapes de chloration, d'amination et de cyclisation. Les méthodes de production industrielle sont également propriétaires, mais elles impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

HTH-01-091 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir HTH-01-091 en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres, modifiant potentiellement ses propriétés inhibitrices.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

HTH-01-091 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et développer de nouveaux inhibiteurs de kinases.

Biologie : Employé en biologie cellulaire pour étudier le rôle de MELK et d'autres kinases dans les processus cellulaires.

Médecine : Utilisé dans la recherche sur le cancer, en particulier dans l'étude du cancer du sein, pour comprendre le rôle de MELK dans la prolifération et la survie des cellules cancéreuses.

Industrie : Appliqué dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques ciblant les kinases

5. Mécanisme d'action

HTH-01-091 exerce ses effets en inhibant sélectivement la kinase à fermeture éclair de leucine embryonnaire maternelle (MELK). Il se lie au site de liaison à l'ATP de MELK, empêchant la phosphorylation des cibles en aval. Cette inhibition perturbe divers processus cellulaires, notamment la progression du cycle cellulaire et l'apoptose. Le composé inhibe également d'autres kinases telles que PIM1, PIM2, PIM3, la kinase sérine/thréonine protéine 2 interagissant avec le récepteur (RIPK2), la kinase 3 régulée par la tyrosine phosphorylation à double spécificité (DYRK3), la kinase de la chaîne légère de la myosine du muscle lisse (smMLCK) et la kinase 2 de type CDC (CLK2), ce qui peut contribuer à ses effets biologiques globaux .

Applications De Recherche Scientifique

HTH-01-091 has several scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.

Biology: Employed in cell biology to investigate the role of MELK and other kinases in cellular processes.

Medicine: Utilized in cancer research, particularly in studying breast cancer, to understand the role of MELK in cancer cell proliferation and survival.

Industry: Applied in the pharmaceutical industry for the development of new therapeutic agents targeting kinases

Mécanisme D'action

HTH-01-091 exerts its effects by selectively inhibiting maternal embryonic leucine zipper kinase (MELK). It binds to the ATP-binding site of MELK, preventing the phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis. The compound also inhibits other kinases such as PIM1, PIM2, PIM3, receptor-interacting serine/threonine-protein kinase 2 (RIPK2), dual specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), smooth muscle myosin light chain kinase (smMLCK), and CDC-like kinase 2 (CLK2), which may contribute to its overall biological effects .

Comparaison Avec Des Composés Similaires

HTH-01-091 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de MELK. Des composés similaires incluent :

OTSSP167 : Un autre inhibiteur de MELK, mais avec une sélectivité inférieure et des effets hors cible potentiels.

SRPIN340 : Un inhibiteur spécifique de la kinase 1 de la protéine riche en sérine/arginine (SRPK1).

WNK463 : Un inhibiteur pan-WNK-kinase.

BMT-124110 Formate : Un inhibiteur sélectif d'AAK1 avec une activité sensorielle anti-lésionnelle .

HTH-01-091 se distingue par sa sélectivité plus élevée pour MELK et sa capacité à inhiber plusieurs kinases, ce qui en fait un outil précieux dans la recherche sur les kinases et les études sur le cancer.

Propriétés

Formule moléculaire |

C26H28Cl2N4O2 |

|---|---|

Poids moléculaire |

499.4 g/mol |

Nom IUPAC |

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one |

InChI |

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34) |

Clé InChI |

FUVRHGKKWNNBJX-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)

![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)